molecular formula C23H21NO4 B11388302 N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11388302
M. Wt: 375.4 g/mol
InChI Key: ZIKRRFDJOQSTCF-UHFFFAOYSA-N
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Description

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylated furochromene core, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Uniqueness

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific structural features, such as the benzyl group and the propanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H21NO4C_{23}H_{21}NO_4 and a molecular mass of approximately 375.42 g/mol. Its structure features a furochromenone moiety, which is known for various biological activities.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on specific enzymes. Notably, it exhibits:

  • 31.7% inhibition at 0.01 mM against aldehyde dehydrogenase in human cells (Homo sapiens) .

This inhibition suggests potential applications in conditions where aldehyde dehydrogenases play a role, such as in alcohol metabolism and detoxification processes.

Pharmacological Effects

The compound's pharmacological potential extends beyond enzyme inhibition. It has been explored for its anti-inflammatory and antioxidant properties. The furochromenone framework is known to interact with various biological targets, potentially leading to therapeutic effects in diseases characterized by oxidative stress and inflammation.

Case Studies

  • Anticancer Activity : In vitro studies have indicated that derivatives of furochromenones can induce apoptosis in cancer cell lines. This compound may exhibit similar properties, warranting further investigation into its anticancer mechanisms.
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may protect neuronal cells from oxidative damage. This opens avenues for exploring this compound as a neuroprotective agent in neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameInhibition (%) at 0.01 mMOrganism
This compound31.7Homo sapiens
2H-furo[2,3-h]benzopyran-2-one71.7Homo sapiens
4-methyl-7-[prop-2-en-1-yl]oxy]-2H-1-benzopyran-2-one90.5Homo sapiens

This table illustrates the varying degrees of enzyme inhibition among related compounds, emphasizing the moderate efficacy of this compound compared to others.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-benzyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H21NO4/c1-14-13-27-20-11-21-19(10-18(14)20)15(2)17(23(26)28-21)8-9-22(25)24-12-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,25)

InChI Key

ZIKRRFDJOQSTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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